molecular formula C7H9BrCl2N2O2 B1405385 2,3-Diamino-5-bromobenzoic acid dihydrochloride CAS No. 58580-09-9

2,3-Diamino-5-bromobenzoic acid dihydrochloride

Cat. No.: B1405385
CAS No.: 58580-09-9
M. Wt: 303.97 g/mol
InChI Key: OJPFJANHNZVEIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-bromobenzoic acid dihydrochloride typically involves the bromination of 2,3-diaminobenzoic acid followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of bromine or a bromine-containing reagent in an acidic medium to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The dihydrochloride salt is then formed by treating the brominated product with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-bromobenzoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

2,3-Diamino-5-bromobenzoic acid dihydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-bromobenzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminobenzoic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Bromoanthranilic acid: Contains a bromine atom but differs in the position of the amino groups.

    2,4-Diamino-5-bromobenzoic acid: Similar structure but with different amino group positions.

Uniqueness

2,3-Diamino-5-bromobenzoic acid dihydrochloride is unique due to the specific positioning of its amino groups and bromine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3-diamino-5-bromobenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPFJANHNZVEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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